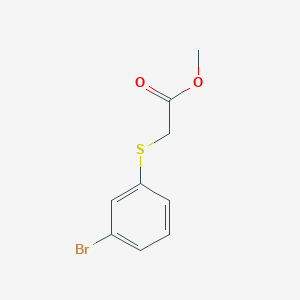

Methyl 2-((3-bromophenyl)thio)acetate

Overview

Description

Methyl 2-((3-bromophenyl)thio)acetate is an organic compound with the molecular formula C9H9BrO2S It is a derivative of thioacetate, where a bromophenyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((3-bromophenyl)thio)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromophenyl)thio)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2-((3-bromophenyl)thio)acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical agents.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromophenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromophenyl group can interact with hydrophobic pockets, while the thioacetate moiety can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((4-bromophenyl)thio)acetate: Similar structure but with the bromine atom at the para position.

Methyl 2-((3-chlorophenyl)thio)acetate: Similar structure but with a chlorine atom instead of bromine.

Methyl 2-((3-fluorophenyl)thio)acetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-((3-bromophenyl)thio)acetate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chloro and fluoro analogs.

Biological Activity

Methyl 2-((3-bromophenyl)thio)acetate is an organic compound with the molecular formula C₉H₉BrO₂S, notable for its unique structural features that include a bromophenyl group and a thioether functional group attached to an acetate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic organic chemistry.

The molecular weight of this compound is approximately 261.14 g/mol. Its synthesis can be achieved through various methods, typically involving the reaction of 3-bromothiophenol with methyl acetate under controlled conditions to yield high purity and yield. The compound's thioether functionality plays a crucial role in its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations that are essential for developing biologically active compounds.

Biological Activity Overview

This compound exhibits several biological activities that are of interest in pharmacological research. Preliminary studies suggest that compounds with similar structures may interact with proteins involved in cancer pathways, indicating potential therapeutic applications.

Antimicrobial Activity

Research has indicated that thioether-containing compounds can exhibit antimicrobial properties. For instance, structural analogs have shown moderate inhibitory effects against various bacterial strains and fungi, suggesting that this compound may possess similar activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the bromine atom on the aromatic ring enhances its reactivity compared to non-brominated analogs. A comparative analysis with related compounds highlights this relationship:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(phenylthio)acetate | Phenyl group instead of bromophenyl | Less reactive due to absence of bromine |

| 3-Bromoacetophenone | Brominated acetophenone | Lacks thioether functionality |

| Methyl 2-(4-bromophenylthio)acetate | Para-substituted bromophenyl group | Different substitution pattern affects reactivity |

| Methyl 2-(naphthalen-1-thio)acetate | Naphthalene moiety | Potentially different biological activities |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of SAR studies in drug design.

Case Studies

One relevant case study involved the evaluation of thioether derivatives for their antitubercular activity. Compounds structurally related to this compound were tested against Mycobacterium tuberculosis, revealing moderate inhibitory potency against specific targets like thymidylate kinase . This suggests that similar derivatives could be explored for their potential use in treating tuberculosis.

Another study explored the inhibition of alkaline phosphatase by thio-derivatives, where certain compounds showed promising results as inhibitors. This indicates a broader scope for this compound within enzymatic inhibition frameworks, which could lead to novel therapeutic strategies .

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQETZXNXLWFXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.